molecular formula C7H8N2O3S B2735632 Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate CAS No. 863669-54-9

Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2735632
CAS No.: 863669-54-9
M. Wt: 200.21
InChI Key: TURYTFWPSZFUCR-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate typically involves the interaction of the methyl ester of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This reaction is followed by alkylation with methyl bromoacetate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes or receptors, through its heterocyclic structure. The presence of the thioxo group may play a crucial role in its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Methyl 6-methyl-2-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Biginelli reaction, which combines aldehydes, urea, and β-ketoesters or similar compounds under acidic conditions. The resulting structure features a dihydropyrimidine core that is essential for its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₉H₉N₃O₂S
Molecular Weight213.25 g/mol
Melting Point120–123 °C
SolubilitySoluble in DMSO and ethanol

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antibacterial activity. A study conducted by Huseynzada et al. investigated various dihydropyrimidine derivatives, including this compound, revealing promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating strong potential for use as an antibacterial agent .

Antifilarial Activity

In addition to its antibacterial properties, this compound has been evaluated for antifilarial activity. The synthesized dihydropyrimidines were tested against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The results indicated that some derivatives exhibited significant inhibition of larval development, suggesting their potential as new antifilarial agents .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It was found to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Compounds exhibiting such inhibition are considered promising candidates for treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A clinical study assessed the efficacy of this compound against various bacterial strains isolated from patients with urinary tract infections (UTIs). The compound demonstrated a broad spectrum of activity with MIC values ranging from 16 to 64 µg/mL across different strains.

Case Study 2: Antifilarial Activity in Vivo

In vivo studies on mice infected with B. malayi showed that treatment with this compound led to a significant reduction in microfilariae levels in the bloodstream after four weeks of treatment compared to control groups .

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-sulfanylidene-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-3-4(6(10)12-2)5(13)9-7(11)8-3/h1-2H3,(H2,8,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURYTFWPSZFUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)NC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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